2,8-dimethyl-5-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
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Overview
Description
2,8-DIMETHYL-1,2,3,4,4A,9B-HEXAHYDRO-5H-PYRIDO[4,3-B]INDOL-5-YL [4-(4-NITROPHENOXY)PHENYL] SULFONE is a complex organic compound with a unique structure that combines a hexahydro-pyridoindole core with a nitrophenoxyphenyl sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-DIMETHYL-1,2,3,4,4A,9B-HEXAHYDRO-5H-PYRIDO[4,3-B]INDOL-5-YL [4-(4-NITROPHENOXY)PHENYL] SULFONE typically involves multi-step organic reactions. The initial step often includes the formation of the hexahydro-pyridoindole core through cyclization reactions. Subsequent steps involve the introduction of the nitrophenoxyphenyl sulfone group via sulfonation and nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,8-DIMETHYL-1,2,3,4,4A,9B-HEXAHYDRO-5H-PYRIDO[4,3-B]INDOL-5-YL [4-(4-NITROPHENOXY)PHENYL] SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, which can further undergo additional modifications for specific applications.
Scientific Research Applications
2,8-DIMETHYL-1,2,3,4,4A,9B-HEXAHYDRO-5H-PYRIDO[4,3-B]INDOL-5-YL [4-(4-NITROPHENOXY)PHENYL] SULFONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,8-DIMETHYL-1,2,3,4,4A,9B-HEXAHYDRO-5H-PYRIDO[4,3-B]INDOL-5-YL [4-(4-NITROPHENOXY)PHENYL] SULFONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,8-DIMETHYL-1,2,3,4,4A,9B-HEXAHYDRO-5H-PYRIDO[4,3-B]INDOL-5-YL [3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHANONE
- 2,8-DIMETHYL-1,2,3,4,4A,9B-HEXAHYDRO-5H-PYRIDO[4,3-B]INDOL-5-YL [4-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANONE
Uniqueness
Compared to similar compounds, 2,8-DIMETHYL-1,2,3,4,4A,9B-HEXAHYDRO-5H-PYRIDO[4,3-B]INDOL-5-YL [4-(4-NITROPHENOXY)PHENYL] SULFONE stands out due to its unique combination of a hexahydro-pyridoindole core and a nitrophenoxyphenyl sulfone group
Properties
Molecular Formula |
C25H25N3O5S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2,8-dimethyl-5-[4-(4-nitrophenoxy)phenyl]sulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C25H25N3O5S/c1-17-3-12-24-22(15-17)23-16-26(2)14-13-25(23)27(24)34(31,32)21-10-8-20(9-11-21)33-19-6-4-18(5-7-19)28(29)30/h3-12,15,23,25H,13-14,16H2,1-2H3 |
InChI Key |
RXNRGZURASBQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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